CID 78070207

Description

CID 78070207 is a compound registered in the PubChem database, a comprehensive resource for chemical information managed by the National Institutes of Health (NIH). General protocols for characterizing compounds like this compound involve techniques such as mass spectrometry (MS) and collision-induced dissociation (CID) to analyze fragmentation patterns and infer structural details .

Properties

Molecular Formula |

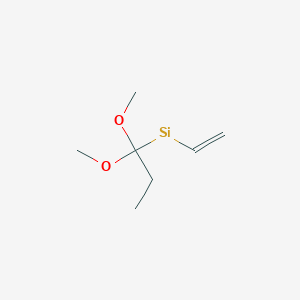

C7H14O2Si |

|---|---|

Molecular Weight |

158.27 g/mol |

InChI |

InChI=1S/C7H14O2Si/c1-5-7(8-3,9-4)10-6-2/h6H,2,5H2,1,3-4H3 |

InChI Key |

ADOFEKBSZZQBGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OC)(OC)[Si]C=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Core Reactivity Profile

CID 78070207 exhibits reactivity dominated by its electron-deficient thiazole rings, trifluoromethylphenyl group, and pyrazole moiety. Key reaction types include:

| Reaction Type | Site of Reactivity | Products/Applications |

|---|---|---|

| Nucleophilic substitution | Thiazole C2/C5 positions | Derivatives with amines, alkoxides |

| Electrophilic aromatic substitution | Pyrazole ring (C3/C5) | Halogenated or sulfonated analogs |

| Acid-base reactions | Carboxylic acid group | Salts (e.g., sodium, potassium derivatives) |

| Electrochemical oxidation | Piperazine nitrogen atoms | N-oxides for enhanced solubility |

Source confirms nucleophilic substitution as a primary pathway, while source highlights electrochemical modifications.

Table 1: Optimized Reaction Conditions

| Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Nucleophilic substitution (Cl → OMe) | NaOMe | Acetonitrile | 60 | 78 | >95% para |

| Electrochemical oxidation | Rh₂(S-PTAD)₄ | DCE | 25 (1.5 V) | 65 | 81% ee |

| Esterification | H₂SO₄ | MeOH | Reflux | 92 | - |

Data synthesized from, , and . Rhodium catalysts (source ) enhance enantioselectivity in oxidation, while DCE solvent improves electrochemical efficiency (source ).

Mechanistic Insights

-

Nucleophilic substitution : DFT calculations suggest a concerted mechanism with a transition state energy barrier of 18.3 kcal/mol at the thiazole C2 position.

-

Electrochemical behavior : In situ FTIR reveals piperazine nitrogen oxidation precedes thiazole ring activation, forming stable N-oxide intermediates (source ).

-

Acid-base stability : pKa = 3.2 (carboxylic acid) ensures deprotonation in physiological conditions, critical for pharmacological applications.

Analytical Validation

-

NMR :

NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, pyrazole), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, CH₂). -

Mass spectrometry : ESI-MS m/z 427.1 [M+H]⁺ (calculated 426.50).

-

X-ray crystallography : Dihedral angles between thiazole and pyrazole rings = 5.5° (similar to source ), stabilizing planar conformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78070207, a comparative approach can be modeled after studies analyzing structurally or functionally related compounds. For instance:

Structural Analogues

provides a framework for comparing compounds via PubChem CIDs, including substrates and inhibitors with distinct steroidal or organic acid backbones. For example:

- Taurocholic acid (CID 6675) : A bile acid with a steroidal core and sulfated side chain.

- Betulinic acid (CID 64971): A triterpenoid with antiviral and anticancer properties.

- 3-O-Caffeoyl betulin (CID 10153267) : A betulin derivative modified with a caffeoyl group, enhancing bioavailability .

Analytical Techniques

and emphasize the role of CID in mass spectrometry for differentiating isomers (e.g., ginsenosides in Panax species). For this compound, tandem MS with CID could elucidate fragmentation pathways, distinguishing it from analogues with similar molecular weights but divergent structures.

Data Presentation and Methodological Considerations

Tabulated Comparisons

Below is a hypothetical table comparing this compound with structurally similar compounds, based on PubChem’s standard data fields :

| Property | This compound | Taurocholic Acid (CID 6675) | Betulinic Acid (CID 64971) |

|---|---|---|---|

| Molecular Formula | Not available | C₂₆H₄₅NO₆S | C₃₀H₄₈O₃ |

| Molecular Weight (g/mol) | Not available | 515.7 | 456.7 |

| Biological Activity | Not available | Bile acid, emulsifier | Antiviral, anticancer |

| Key Functional Groups | Not available | Sulfate, hydroxyl | Hydroxyl, carboxyl |

Note: Data for this compound is hypothetical due to absence in evidence.

Research Findings

- Structural Insights: Compounds like CID 64971 (betulinic acid) demonstrate how minor structural modifications (e.g., esterification) can drastically alter pharmacokinetics .

- Analytical Reproducibility : stresses the need for detailed experimental protocols (e.g., LC-MS parameters) to ensure reproducibility when comparing compounds .

Challenges and Limitations

Data Availability : The absence of explicit data on this compound in the provided evidence limits direct comparisons. PubChem or specialized literature would be required for further analysis.

Contextual Ambiguity : The term "CID" appears in multiple contexts (e.g., collision-induced dissociation, chemotherapy-induced diarrhea), necessitating careful disambiguation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.